

GI254023X: A Selective ADAM10 Inhibitor for Neurodegenerative Disease Models

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Compound of Interest

Compound Name: GI254023X

Cat. No.: B1671469

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GI254023X is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). ADAM10 is a key sheddase involved in the ectodomain shedding of numerous cell surface proteins, playing a crucial role in various physiological and pathological processes, including neurodevelopment, inflammation, and cancer.[1] In the context of neurodegenerative diseases, the modulation of ADAM10 activity has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of **GI254023X**, its mechanism of action, and its application in preclinical models of neurodegenerative disorders, with a focus on Alzheimer's disease, Huntington's disease, and traumatic brain injury.

Mechanism of Action

GI254023X is a hydroxamate-based inhibitor that selectively targets the active site of ADAM10.[2][3] It chelates the zinc ion essential for the catalytic activity of the enzyme, thereby preventing the cleavage of its substrates.[1][2] **GI254023X** exhibits significant selectivity for ADAM10 over other metalloproteinases, particularly ADAM17 (also known as TACE).[2][4] This selectivity is critical for targeted therapeutic intervention, as ADAM17 is involved in the shedding of a different subset of substrates with distinct physiological roles.

The primary mechanism by which **GI254023X** exerts its effects in neurodegenerative models is by inhibiting the ADAM10-mediated shedding of specific cell surface proteins. This inhibition can lead to various downstream effects, including the modulation of signaling pathways, reduction of protein aggregation, and preservation of synaptic function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and effects of **GI254023X** in various experimental settings.

Table 1: In Vitro Inhibitory Activity of **GI254023X**

Target	Assay System	IC50	Reference
Recombinant ADAM10	Enzymatic Assay	5.3 nM	[4]
Recombinant ADAM17	Enzymatic Assay	541 nM	[4]
Recombinant ADAM9	Enzymatic Assay	280 nM	[4]
Recombinant MMP9	Enzymatic Assay	2.5 nM	---
ADAM10	In vitro enzymatic assay with fluorogenic substrate	13.67 nM	[3]
ADAM17	In vitro enzymatic assay with fluorogenic substrate	1673 nM	[3]
Pervanadate-induced TNF α shedding in human L428 cells	ELISA	5 μ M	[4]
Pervanadate-induced TNF α shedding in human L540 cells	ELISA	7 μ M	[4]
Pervanadate-induced TNF α shedding in human KM-H2 cells	ELISA	10 μ M	[4]

Table 2: In Vivo Efficacy of **GI254023X** in Neurodegenerative Disease Models

Disease Model	Animal	Treatment Regimen	Key Findings	Reference
Alzheimer's Disease (AD)	PSAPP mice	200 mg/kg, i.p., once daily for 5 days	Reduced brain LRP1 shedding; Increased plasma A β 40 levels.[5]	[5][6][7]
Huntington's Disease (HD)	R6/2 mice	Acute exposure of corticostriatal brain slices (1-1000 nM)	Reduced N-Cadherin proteolysis; Rescued electrophysiological defects.[3]	[2][3]
Traumatic Brain Injury (TBI)	C57BL/6N mice	100 mg/kg, i.p., at 30 min and 24 h post-injury	Attenuated brain tissue loss, axonal injury, and pro-inflammatory gene expression.[2]	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **GI254023X** in neurodegenerative disease models.

In Vitro ADAM10 Inhibition Assay

Objective: To determine the in vitro potency of **GI254023X** in inhibiting ADAM10 activity.

Materials:

- Recombinant human ADAM10 (e.g., R&D Systems, cat# 936-AD)
- Fluorogenic ADAM10 substrate (e.g., Enzo Life Sciences, cat# BML-P235)

- **GI254023X**

- Assay buffer: 25 mM Tris-HCl, pH 9.0, 2.5 μ M ZnCl₂, 100 mM NaCl, 0.005% Brij-35
- 384-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **GI254023X** in DMSO.
- Add 1 μ L of the **GI254023X** dilutions to the wells of the 384-well plate.
- Add 10 μ L of recombinant ADAM10 (final concentration 2.5 nM) to each well.
- Add 9 μ L of assay buffer to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of the fluorogenic substrate (final concentration 10 μ M).
- Incubate for 1 hour at room temperature, protected from light.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 340/420 nm).
- Calculate the percent inhibition for each **GI254023X** concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of N-Cadherin Cleavage in Brain Slices

Objective: To assess the effect of **GI254023X** on N-Cadherin proteolysis in a Huntington's disease mouse model.

Materials:

- R6/2 HD mouse model and wild-type littermates (11 weeks old)
- **GI254023X**
- Artificial cerebrospinal fluid (aCSF)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody: anti-N-Cadherin
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL detection reagents
- Western blotting equipment

Procedure:

- Prepare acute corticostriatal brain slices (300 μ m thick) from R6/2 and wild-type mice.
- Incubate the slices in aCSF for at least 1 hour to recover.
- Treat the slices with varying concentrations of **GI254023X** (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) in aCSF for 45 minutes.^[3]
- Homogenize the slices in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate the membrane with the primary anti-N-Cadherin antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Develop the blot using ECL reagents and visualize the bands using a chemiluminescence imaging system.
- Quantify the band intensities to determine the ratio of cleaved N-Cadherin to full-length N-Cadherin.

In Vivo Administration in a Traumatic Brain Injury Model

Objective: To evaluate the neuroprotective effects of **GI254023X** in a mouse model of TBI.

Materials:

- C57BL/6N mice
- Controlled cortical impact (CCI) device
- **GI254023X**
- Vehicle: 25% DMSO in 0.1 M Na₂CO₃
- Anesthesia (e.g., isoflurane)
- Surgical instruments

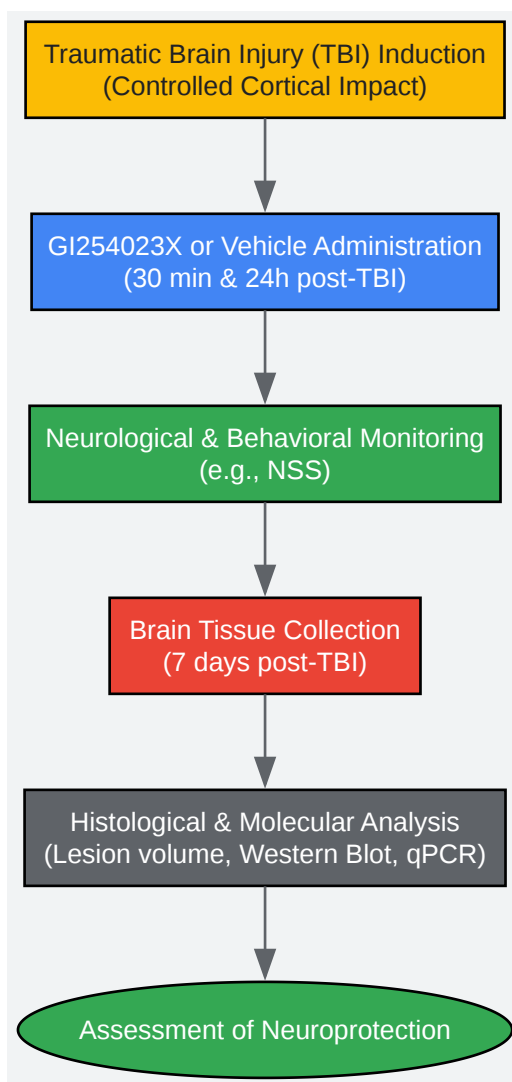
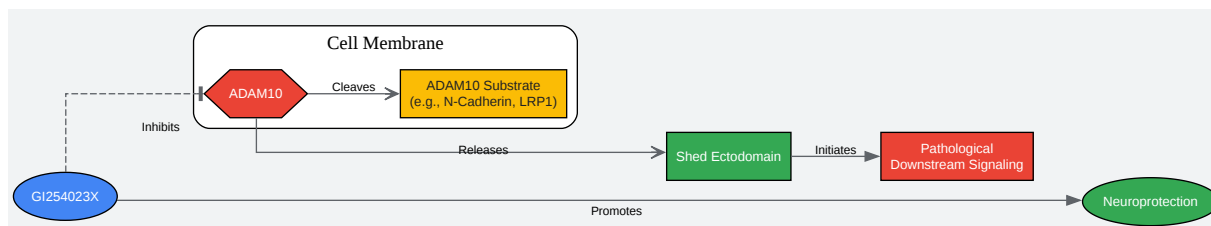
Procedure:

- Anesthetize the mice and mount them in a stereotactic frame.
- Perform a craniotomy over the desired cortical region.
- Induce TBI using the CCI device with defined parameters (e.g., impactor tip diameter, velocity, duration, and depth).[\[2\]](#)
- Administer **GI254023X** (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at 30 minutes and 24 hours post-injury.[\[2\]](#)
- Monitor the animals for neurological deficits using a neurological severity score (NSS) at various time points (e.g., 1 and 7 days post-injury).

- At the end of the experiment (e.g., 7 days post-injury), sacrifice the animals and collect brain tissue for histological analysis (e.g., lesion volume measurement) and molecular analysis (e.g., Western blotting for markers of axonal injury, qPCR for inflammatory gene expression).
[\[2\]](#)

Visualizations

Signaling Pathway Diagram



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